molecular formula C8H16N4 B13640412 (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)methanamine

(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)methanamine

Cat. No.: B13640412
M. Wt: 168.24 g/mol
InChI Key: TXWWGUVHOHJEAB-UHFFFAOYSA-N
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Description

(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methanamine ( 1343113-32-5) is a chemical compound featuring a 1,2,4-triazole ring core, a common pharmacophore in medicinal chemistry, substituted with a tert-butyl group and a reactive aminomethyl side chain . This structure makes it a valuable building block in organic synthesis and drug discovery research. The aminomethyl group serves as a flexible handle for further chemical modification, allowing researchers to link the triazole scaffold to other molecular entities. This is particularly useful for creating potential enzyme inhibitors or receptor ligands. The tert-butyl group can be employed to fine-tune the compound's steric and lipophilic properties, which are critical for optimizing a molecule's interaction with biological targets and its overall pharmacokinetic profile. While specific biological data for this exact compound is not widely published, structurally similar 1,2,4-triazole derivatives are recognized for their broad bioactivity and are found in compounds with anticancer, antimicrobial, and anti-inflammatory properties . Furthermore, recent research highlights the use of analogous aminomethyl-triazole derivatives in advanced applications, such as serving as fluorinated glycine-glycine analogues in peptides for 19F NMR studies and as key intermediates in the synthesis of pharmaceutical components like Fuzuloparib . This compound is intended for research applications as a synthetic intermediate. This compound is provided For Research Use Only. It is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)methanamine

InChI

InChI=1S/C8H16N4/c1-8(2,3)7-10-6(5-9)12(4)11-7/h5,9H2,1-4H3

InChI Key

TXWWGUVHOHJEAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=N1)CN)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the cyclization of suitable precursors that introduce the triazole ring with the desired substituents. A common approach includes the reaction of tert-butyl hydrazine with methyl isocyanate or related intermediates, followed by cyclization under basic conditions to form the 1,2,4-triazole core bearing the tert-butyl and methyl substituents.

Detailed Reaction Conditions and Reagents

  • Starting Materials:

    • tert-Butyl hydrazine
    • Methyl isocyanate (or equivalent isocyanate derivatives)
  • Cyclization Conditions:

    • Base catalysts such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
    • Temperature range: 50–80 °C to optimize yield
    • Solvent systems: Often polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate cyclization
  • Industrial Scale Adaptations:

    • Continuous flow reactors are employed for better control of reaction parameters, improving yield and purity while enhancing safety and minimizing human error.

Alternative Synthetic Routes

A two-stage one-pot synthetic strategy has been reported for related triazole derivatives, which may be adapted for this compound. This involves:

  • Initial formation of a chloromethyl-triazole intermediate via condensation and cyclization.
  • Subsequent N-alkylation and N1-methylation steps using reagents such as iodomethane and potassium carbonate in DMF.

This method allows for efficient synthesis with good control over impurities and high selectivity for methylation at the N1 position of the triazole ring.

Purification and Yield Optimization

  • Impurities such as N2-methylation by-products can be minimized by controlling reaction conditions and using appropriate work-up procedures like slurrying in tert-butyl methyl ether to reduce impurities from 23% to below 1%.
  • Differential scanning calorimetry (DSC) studies indicate that the triazole-containing intermediates are thermodynamically stable below 100 °C, allowing for safe handling during synthesis and purification.

Summary of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Cyclization of tert-butyl hydrazine with methyl isocyanate NaOH or K2CO3, 50–80 °C, DMF or THF Not explicitly reported Base-catalyzed cyclization forming triazole ring
N-alkylation and N1-methylation Iodomethane, K2CO3, DMF, room temperature ~80 (methylation) High selectivity for N1-methylation, impurity control needed
Purification Slurrying in tert-butyl methyl ether - Reduces impurities significantly
Industrial continuous flow Controlled flow reactor conditions Improved yield and purity Enhances safety and reproducibility

Research Findings and Perspectives

  • The presence of the tert-butyl and methyl substituents on the 1,2,4-triazole ring enhances the compound’s stability and reactivity compared to unsubstituted triazoles.
  • The compound exhibits potential as a ligand in coordination chemistry and catalysis, as well as antimicrobial and antifungal properties, making efficient synthetic routes valuable for pharmaceutical and material science applications.
  • The use of continuous flow reactors in industrial synthesis represents a significant advancement, reducing reaction times and improving product quality.
  • The two-stage one-pot synthesis strategy offers a streamlined approach with fewer purification steps and better impurity management, which is critical for scale-up and commercial production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the triazole ring or the substituents may be oxidized to form various products.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the triazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)methanamine: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but typically involve binding to active sites or interacting with key residues in proteins.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs differ in substituents on the triazole ring and methanamine moiety. Below is a comparative analysis:

Table 1: Structural and Electronic Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methanamine 3-tert-butyl, 1-methyl C₈H₁₅N₄ 167.23 High lipophilicity; steric hindrance from tert-butyl
1-Methyl-1H-1,2,4-triazole-5-methanamine (CAS 244639-03-0) 1-methyl C₄H₈N₄ 112.13 Simpler structure; lower steric hindrance
[3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride 3-(4-bromophenyl) C₉H₁₀BrN₄ 278.11 Aromatic π-π interactions; bromine enhances molecular weight
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine (CAS 1823875-42-8) 1-methyl, 4-CF₃ (pyrazole core) C₆H₈F₃N₃ 179.14 Electron-withdrawing CF₃ group; pyrazole vs. triazole
(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride 3-cyclopropyl C₆H₁₁ClN₄ 174.63 Ring strain from cyclopropyl; hydrochloride salt improves bioavailability

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in the target compound increases logP (~2.1) compared to analogs like 1-methyl-1H-triazole-5-methanamine (logP ~0.5) .
  • Solubility : The target compound is more soluble in organic solvents (e.g., dichloromethane) than polar analogs like (3-cyclopropyl)methanamine hydrochloride , which is water-soluble as a salt .
  • Thermal Stability : Tert-butyl derivatives exhibit higher thermal stability (decomposition >200°C) versus cyclopropyl analogs (<150°C) .

Biological Activity

The compound (3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methanamine , also known by its CAS number 1803584-02-2, is a triazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed exploration of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Weight : 268.32 g/mol
  • CAS Number : 1803584-02-2
  • Structure : The presence of the triazole ring contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound primarily involves modulation of neurotransmitter receptors and potential anticancer effects. It has been studied for its interaction with GABA receptors and other molecular targets.

Pharmacological Effects

  • Cognitive Enhancement :
    • In preclinical studies, this compound has shown to enhance cognitive performance in animal models. For instance, it improved performance in the Morris water maze test without exhibiting anxiogenic effects .
  • Anticancer Activity :
    • Recent studies have indicated that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. The compound demonstrates potential as an anticancer agent by inducing apoptosis in cancer cells through mechanisms involving caspase activation .
  • Selectivity and Affinity :
    • The compound exhibits selective binding to specific GABA receptor subtypes, particularly the alpha5 subtype, which is associated with cognitive functions. This selectivity may contribute to its efficacy in enhancing memory and learning processes .

Study 1: Cognitive Performance Enhancement

A study investigated the effects of this compound on cognitive functions in rats. The results indicated a significant improvement in memory tasks without increasing anxiety levels or causing convulsions .

Study 2: Anticancer Efficacy

Research published in MDPI highlighted that triazole derivatives exhibited substantial cytotoxicity against human leukemia cell lines (CEM-C7 and U937). Flow cytometry analyses revealed that these compounds could induce apoptosis effectively at low concentrations . The IC50 values for these derivatives were reported to be significantly lower than those for established chemotherapeutic agents like doxorubicin.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)0.65Apoptosis induction via caspase activation
U937 (Leukemia)0.48Cell cycle arrest and apoptosis
HCT116 (Colon)0.78Increased p53 expression

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